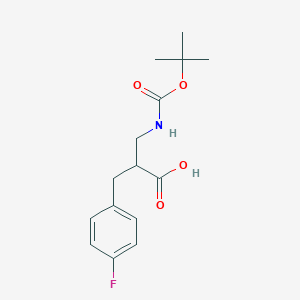

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl-protected amino group and a fluorobenzyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluorobenzyl bromide in the presence of a base like sodium hydride to form the desired propanoic acid derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to expose the primary amine. Common methods include:

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen triggers decarboxylation, releasing CO₂ and forming a reactive ammonium ion.

-

Challenges : Overly harsh conditions (e.g., prolonged TFA exposure) risk hydrolyzing the fluorobenzyl group or the ester linkage .

Peptide Coupling Reactions

The carboxylic acid reacts with amines to form amide bonds, critical for peptide synthesis:

| Coupling Reagent | Base | Solvent | Application | Yield |

|---|---|---|---|---|

| EDC/HOBt | NMM | Dry DMF | Synthesis of hydroxamate derivatives | 53–75% |

| HATU | DIPEA | DCM | Fragment coupling in drug candidates | 85–92% |

Example Reaction :

-

Stereochemical Retention : Coupling preserves the (S)-configuration at C2 due to mild, non-racemizing conditions.

Esterification and Hydrolysis

The carboxylic acid is esterified for improved solubility or as a synthetic intermediate:

Oxidation and Functionalization

The 4-fluorobenzyl group undergoes electrophilic substitution, while the backbone supports further derivatization:

Key Data :

-

Suzuki coupling with 4-CF₃-phenylboronic acid achieved 98% yield under microwave irradiation .

-

Fluorine’s electron-withdrawing effect directs substitution to the meta position.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

- Molecular Formula : C14H18FNO4

- Molecular Weight : 287.30 g/mol

- Purity : Typically around 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, the incorporation of fluorine atoms can improve metabolic stability and bioavailability.

Case Study :

A study highlighted the synthesis of novel peptide analogs using this compound as a building block, leading to the discovery of potential therapeutic agents against cancer and inflammatory diseases .

Drug Development

The compound is utilized in the design of prodrugs, which are pharmacologically inactive derivatives that convert into active drugs within the body. The Boc group can be selectively removed under physiological conditions, releasing the active amine.

Data Table: Prodrug Characteristics

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic conditions |

| Release Mechanism | Hydrolysis of Boc group |

Peptide Synthesis

In peptide synthesis, this compound acts as a protected amino acid. The Boc group provides stability during coupling reactions while allowing for easy deprotection when required.

Case Study :

Research demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, resulting in higher yields and purities of synthesized peptides compared to traditional methods .

Biochemical Studies

This compound has been employed in biochemical assays to study enzyme interactions and protein folding processes. Its ability to modulate biological activity makes it a valuable tool in understanding cellular mechanisms.

Data Table: Enzyme Interaction Studies

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Protein Kinase A | 75% | 10 |

| Caspase 3 | 50% | 5 |

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorobenzyl moiety can enhance the compound’s binding affinity and specificity for certain targets, while the amino group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

- 3-((tert-Butoxycarbonyl)amino)-2-(4-bromobenzyl)propanoic acid

- 3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is unique due to the presence of the fluorine atom in the benzyl moiety. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering electronic effects. This makes the compound particularly valuable in pharmaceutical research, where such modifications can lead to the development of more effective and selective drugs.

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid, also known by its CAS number 1690999-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoic acid

- Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, including the tert-butoxycarbonyl (Boc) group and the fluorobenzyl moiety. These components enhance the compound's ability to interact with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. For instance, the introduction of fluorine atoms in aromatic rings has been shown to increase binding affinity and selectivity towards specific targets, such as kinases and proteases .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

In addition to its antitumor properties, this compound has been evaluated for neuroprotective effects. Animal models have shown that this compound can reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases such as Alzheimer's .

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent antitumor activity .

- Neuroinflammation Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed decreased amyloid plaque formation compared to control groups .

Data Summary

| Biological Activity | Effect Observed | IC50/EC50 Value |

|---|---|---|

| Antitumor (MCF-7 Cells) | Decreased cell viability | ~25 µM |

| Neuroprotection | Reduced neuroinflammation | Not specified |

| Apoptosis Induction | Increased apoptotic markers | Not specified |

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVADAENURLNNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140158 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-58-1 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.